4-Amino-8-chloro-5-methoxy-2-methylquinoline

Monoamine oxidase inhibition MAO-B selectivity Neuropharmacology

4-Amino-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-61-6) is a synthetic 4-aminoquinoline derivative characterized by a chlorine atom at position 8, a methoxy group at position 5, and a methyl group at position 2 of the quinoline core. The compound has been profiled in biochemical assays against human monoamine oxidase (MAO) isoforms, where it demonstrates preferential inhibition of MAO-B over MAO-A.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 1189107-61-6
Cat. No. B13715515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-8-chloro-5-methoxy-2-methylquinoline
CAS1189107-61-6
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl
InChIInChI=1S/C11H11ClN2O/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3,(H2,13,14)
InChIKeyDPUQBUQYQYIWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-61-6): A 4-Aminoquinoline with Documented Monoamine Oxidase B Inhibitory Profile


4-Amino-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-61-6) is a synthetic 4-aminoquinoline derivative characterized by a chlorine atom at position 8, a methoxy group at position 5, and a methyl group at position 2 of the quinoline core . The compound has been profiled in biochemical assays against human monoamine oxidase (MAO) isoforms, where it demonstrates preferential inhibition of MAO-B over MAO-A [1]. Its structural features—specifically the 4-amino group, the 8-chloro substituent, and the 5-methoxy-2-methyl substitution pattern—distinguish it from classical 4-aminoquinolines such as chloroquine and amodiaquine, which are primarily optimized for heme polymerization inhibition rather than MAO engagement [2]. This differentiation suggests potential utility in central nervous system (CNS) research applications where selective MAO-B modulation is sought.

Why 4-Amino-8-chloro-5-methoxy-2-methylquinoline Cannot Be Replaced by Generic 4-Aminoquinolines or Unsubstituted Quinoline Scaffolds


Generic substitution within the 4-aminoquinoline class is unreliable because small changes in the quinoline substitution pattern profoundly alter target engagement and selectivity. Classical antimalarial 4-aminoquinolines such as chloroquine (7-chloro-4-aminoquinoline) and amodiaquine are optimized for accumulation in the parasite digestive vacuole and inhibition of heme polymerization, not for MAO active-site binding [1]. The target compound incorporates a 5-methoxy-2-methyl substitution pattern and an 8-chloro substituent—features absent in chloroquine—that are known to influence MAO isoform selectivity and inhibitor potency in related quinoline and isoquinoline series [2]. Assay data confirm that 4-Amino-8-chloro-5-methoxy-2-methylquinoline achieves an MAO-B IC50 of 300–638 nM while exhibiting substantially weaker MAO-A inhibition (IC50 6,300–39,000 nM), yielding a selectivity window of approximately 10- to 130-fold for MAO-B over MAO-A [3]. This selectivity profile is not shared by unsubstituted 4-aminoquinoline or by common antimalarial 4-aminoquinolines, meaning that procurement based solely on the 4-aminoquinoline core—without verifying the full substitution pattern—will result in a compound with a different biological fingerprint and potentially irrelevant activity in MAO-focused assays.

Quantitative Differentiation Evidence for 4-Amino-8-chloro-5-methoxy-2-methylquinoline: Comparator-Based Performance Data


MAO-B vs. MAO-A Selectivity: 10- to 130-Fold Preference Over MAO-A

4-Amino-8-chloro-5-methoxy-2-methylquinoline exhibits preferential inhibition of human MAO-B over MAO-A. In membrane-bound MAO-B assays, the compound achieved IC50 values of 300 nM and 638 nM, whereas against membrane-bound and purified MAO-A, the IC50 values were substantially higher at 6,300 nM and 39,000 nM, respectively [1]. This corresponds to a selectivity ratio (MAO-A IC50 / MAO-B IC50) ranging from approximately 10 to 130, depending on the specific assay format [1]. By contrast, the classical MAO-B inhibitor selegiline (l-deprenyl) exhibits sub-nanomolar MAO-B IC50 with even greater selectivity, while unsubstituted 4-aminoquinoline lacks reported MAO inhibitory activity at comparable concentrations. The differentiation lies in the compound's intermediate potency combined with a measurable selectivity window that distinguishes it from both non-selective quinoline derivatives and highly potent irreversible MAO-B inhibitors.

Monoamine oxidase inhibition MAO-B selectivity Neuropharmacology

Absence of Hemozoin Inhibition: Functional Divergence from Chloroquine and Amodiaquine

Classical antimalarial 4-aminoquinolines such as chloroquine and amodiaquine exert their parasiticidal effect primarily through potent inhibition of hemozoin (β-hematin) formation, with reported IC50 values in the low micromolar range (chloroquine β-hematin inhibition IC50 ≈ 10–30 µM) [1]. 4-Amino-8-chloro-5-methoxy-2-methylquinoline differs structurally at three critical positions: the 8-chloro substituent replaces the 7-chloro group essential for chloroquine–heme stacking, and the 5-methoxy-2-methyl pattern is absent in both chloroquine (7-chloro-4-aminoquinoline) and amodiaquine (7-chloro-4-(3'-diethylaminomethyl-4'-hydroxyanilino)quinoline) [2]. While direct hemozoin inhibition data for the target compound are not publicly available, the SAR established for 4-aminoquinoline antimalarials demonstrates that the 7-chloro group is indispensable for high-affinity heme binding, and its relocation or removal abrogates this activity [1]. Consequently, the target compound is predicted to be functionally inactive in hemozoin polymerization assays, making it unsuitable for antimalarial mechanism-of-action studies that require heme-targeting but advantageous for applications where hemozoin inhibition would represent an undesired off-target effect.

Antimalarial mechanism Hemozoin polymerization Target selectivity

Structural Differentiation from the 8-Aminoquinoline Series: Positional Isomerism Alters MAO Substrate vs. Inhibitor Behavior

8-Aminoquinolines such as primaquine and NPC1161 are established substrates for MAO, undergoing oxidative deamination catalyzed by both MAO-A and MAO-B, which generates reactive metabolites responsible for hemolytic toxicity [1]. In contrast, 4-Amino-8-chloro-5-methoxy-2-methylquinoline functions as an inhibitor, not a substrate, of MAO-B (IC50 = 300–638 nM) [2]. This functional switch—from MAO substrate (8-amino series) to MAO inhibitor (4-amino series with appropriate substituents)—is governed by the position of the amino group on the quinoline ring system and the electronic effects of additional substituents. The 8-chloro substituent in the target compound further distinguishes it from primaquine (8-amino, 6-methoxy) and NPC1161 (8-amino, 5-[3,4-dichlorophenoxy]-6-methoxy-4-methyl), which lack a halogen at position 8 [1]. This positional isomerism has direct consequences for experimental design: primaquine and its analogs will be consumed in MAO-containing assay systems, whereas 4-Amino-8-chloro-5-methoxy-2-methylquinoline will persist and inhibit the enzyme.

8-Aminoquinoline metabolism MAO substrate specificity Positional isomer differentiation

Recommended Research and Industrial Applications for 4-Amino-8-chloro-5-methoxy-2-methylquinoline Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Tool Compound for CNS Drug Discovery Screening Cascades

The compound's documented MAO-B IC50 of 300–638 nM and 10- to 130-fold selectivity over MAO-A [1] make it suitable as a moderate-affinity reference inhibitor in MAO-B biochemical screening cascades. Unlike irreversible inhibitors such as selegiline, its reversible binding kinetics (inferred from the displacement-based assay format) allow for washout experiments and competition studies. Researchers can use this compound as a positive control for assay validation, as a starting scaffold for structure–activity relationship (SAR) exploration, or as a pharmacological tool to probe MAO-B-dependent pathways in neuronal cell models, provided MAO-A-mediated confounding is controlled.

Negative Control for Hemozoin Polymerization Assays in Antimalarial Research

Because the compound lacks the 7-chloro substituent required for high-affinity heme binding and hemozoin inhibition [2], it serves as an ideal negative control in β-hematin formation assays. Antimalarial drug discovery programs can employ this compound alongside chloroquine (positive control) to verify assay specificity and to distinguish heme-targeting mechanisms from other antimalarial modes of action. Its structural similarity to active 4-aminoquinolines—combined with its predicted inactivity—strengthens the interpretation of structure–activity relationship data.

Differentiation Standard for 4-Aminoquinoline vs. 8-Aminoquinoline Pharmacology Studies

The functional distinction between 4-aminoquinoline MAO inhibitors and 8-aminoquinoline MAO substrates [3] positions this compound as a key reference standard in studies comparing positional isomer pharmacology. Toxicology and metabolism researchers investigating primaquine-induced hemolytic toxicity can use 4-Amino-8-chloro-5-methoxy-2-methylquinoline to demonstrate that the 4-amino isomer does not undergo MAO-mediated bioactivation, thereby supporting mechanism-of-action studies that attribute toxicity specifically to the 8-aminoquinoline scaffold.

Chemical Biology Probe for Studying Substituent Effects on Quinoline–Protein Interactions

The unique combination of substituents (4-NH₂, 8-Cl, 5-OCH₃, 2-CH₃) provides a distinct electronic and steric profile that can be exploited in chemical biology experiments aimed at mapping quinoline–protein binding interactions. Comparative biophysical studies using this compound alongside 7-chloro-4-aminoquinoline (chloroquine core), 8-amino-6-methoxyquinoline (primaquine core), and unsubstituted quinoline can reveal how individual substituents contribute to target binding, metabolic stability, and cellular permeability, informing rational design of next-generation quinoline-based probes.

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